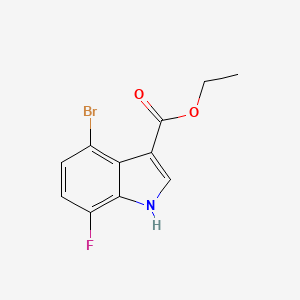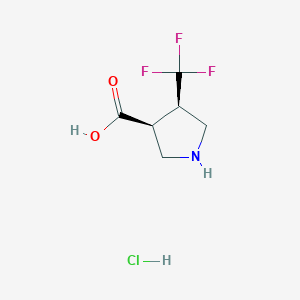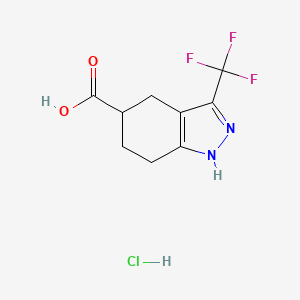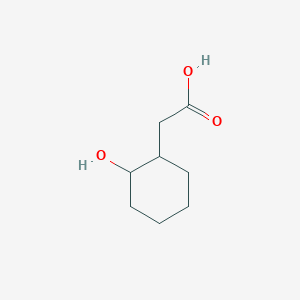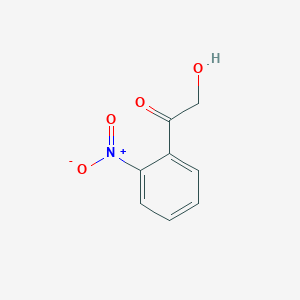![molecular formula C8H8BrNO2 B11719334 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B11719334.png)
4-Bromo-2-[1-(hydroxyimino)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[1-(hydroxyimino)ethyl]phenol is an organic compound that features a bromine atom, a hydroxyimino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol typically involves the reaction of N-(2-acetyl-5-bromophenyl)benzamide with hydroxylamine hydrochloride in pyridine under reflux conditions. The reaction mixture is then evaporated under reduced pressure, quenched with ice-cold water, and the resulting precipitate is filtered and dissolved in chloroform. The chloroform solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the desired compound as a solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[1-(hydroxyimino)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[1-(hydroxyimino)ethyl]phenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of biologically relevant heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and phenol group also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: This compound is structurally similar but lacks the hydroxyimino group.
4-Bromo-2-(hydroxymethyl)phenol: Similar structure with a hydroxymethyl group instead of a hydroxyimino group.
4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}-imino)methyl]phenol: A Schiff base derivative with similar functional groups.
Uniqueness
4-Bromo-2-[1-(hydroxyimino)ethyl]phenol is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-(N-hydroxy-C-methylcarbonimidoyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(10-12)7-4-6(9)2-3-8(7)11/h2-4,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRZFWDSJRGFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B11719254.png)

![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride](/img/structure/B11719270.png)
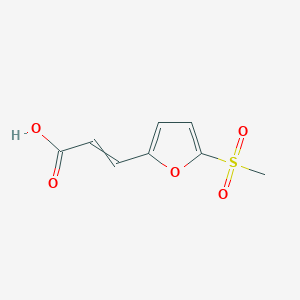
![6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11719278.png)
